molecular formula C18H13Cl2N5O B2707794 1-(3,4-dichlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890897-50-4

1-(3,4-dichlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2707794
CAS RN: 890897-50-4
M. Wt: 386.24
InChI Key: SDFFFCRQFPNSDI-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as Compound A, is a chemical compound that has been the focus of significant scientific research due to its potential therapeutic applications. This compound is a pyrazolopyrimidine derivative that has been shown to exhibit potent activity against a variety of diseases, including cancer and inflammatory disorders.

Scientific Research Applications

Synthesis and Characterization

The compound and its derivatives have been synthesized and characterized using various techniques. Studies have focused on exploring the chemical reactivity, structural elucidation, and optimization of synthesis methods for pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been analyzed through IR, NMR, mass spectrometry, and X-ray crystallography, providing insights into their molecular structures and the potential for further modification to enhance biological activity (Titi et al., 2020; Kaping et al., 2016).

Antimicrobial and Anticancer Activities

Research has demonstrated the antimicrobial and anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have shown efficacy against various bacterial strains and cancer cell lines, indicating their potential as therapeutic agents. The antimicrobial activity is attributed to the unique structural features of these compounds, which may interfere with bacterial cell wall synthesis or DNA replication. Similarly, their anticancer activity could be related to the inhibition of key cellular pathways involved in tumor growth and proliferation (Hafez et al., 2016; El-ziaty et al., 2016).

Biological Evaluation and Drug Development

The pyrazolo[3,4-d]pyrimidine scaffold has been extensively evaluated for its biological activity, leading to the development of new derivatives with potential therapeutic applications. These studies involve the synthesis of novel compounds followed by their biological evaluation to assess their efficacy and selectivity towards specific targets. The findings contribute to the understanding of structure-activity relationships (SAR) and the development of more potent and selective drug candidates (Farouk et al., 2021; Harden et al., 1991).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-N-(3-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N5O/c1-26-13-4-2-3-11(7-13)24-17-14-9-23-25(18(14)22-10-21-17)12-5-6-15(19)16(20)8-12/h2-10H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFFFCRQFPNSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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